molecular formula C10H9BrO4 B1312631 Dimethyl 4-bromophthalate CAS No. 87639-57-4

Dimethyl 4-bromophthalate

Cat. No. B1312631
CAS RN: 87639-57-4
M. Wt: 273.08 g/mol
InChI Key: AMNIKUDFXYWYSY-UHFFFAOYSA-N
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Description

Dimethyl 4-bromophthalate is a chemical compound with the molecular formula C10H9BrO4 . It is used in various chemical reactions and has a molecular weight of 273.08 .


Synthesis Analysis

The synthesis of Dimethyl 4-bromophthalate involves the use of sodium hydroxide and tetrahydrofuran . Lithium aluminum hydride is suspended in tetrahydrofuran and stirred under ice cooling. A solution of dimethyl 4-bromophthalate is then added dropwise to the resultant suspension. After stirring for an additional 30 minutes, water, a 5 N aqueous solution of sodium hydroxide, and further water are successively added .


Molecular Structure Analysis

The molecular structure of Dimethyl 4-bromophthalate consists of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms . The InChI Key for this compound is AMNIKUDFXYWYSY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Dimethyl 4-bromophthalate is used in various chemical reactions. For example, it can be used in the synthesis of 1,2-Dihydroxymethyl-4-bromobenzene .


Physical And Chemical Properties Analysis

Dimethyl 4-bromophthalate is a colorless to white to yellow liquid or semi-solid or solid at room temperature .

Scientific Research Applications

Application 1: Antifungal Research

  • Summary of the Application : Dimethyl 4-bromophthalate has been used in the synthesis of analogues of Dimethyl-4-Bromo-1- (Substituted Benzoyl) Pyrrolo [1,2-a] Quinoline-2,3-Dicarboxylates. These analogues have been investigated for their antifungal properties, specifically against Candida albicans, an opportunistic fungal pathogen that frequently colonizes immune-compromised patients and causes mild to severe systemic reactions .

Application 2: Oxidative Degradation

  • Summary of the Application : Dimethyl 4-bromophthalate has been used in the oxidative degradation/mineralization of dimethyl phthalate (DMP) from plastic industrial wastewater using ferrate (VI)/TiO2 under ultraviolet irradiation . This system demonstrated a higher removal efficiency of DMP (95.2%) than the conventional TiO2/UV and Fe (VI) alone systems .
  • Methods of Application or Experimental Procedures : The photocatalysis of TiO2 combined with Fe (VI) oxidation under ultraviolet irradiation was used. The fresh TiO2 and photochemical reacted Fe (VI)/TiO2 were characterized by X-ray diffraction (XRD), scanning electron microscope (SEM), and element dispersive spectrum (EDS) .
  • Results or Outcomes : The mineralization efficiencies of DMP in actual industrial wastewater and simulated water were 87.1% and 95.2%, respectively .

Application 3: Impact on Bacterial Community

  • Summary of the Application : Dimethyl 4-bromophthalate has been studied for its impacts on the bacterial community and functions in black soils . It is a known endocrine disruptor and one of the phthalate esters (PAEs), and its impacts on living organisms have aroused great concern .
  • Methods of Application or Experimental Procedures : The impacts of DMP contamination on bacterial communities and functions were tested by using a microcosm model in black soils .
  • Results or Outcomes : DMP contamination changed the bacterial community structure and disturbed the metabolic activity and functional diversity of the microbes in black soils .

Application 4: Synthesis of 4-Phenylethynylphthalic Anhydride

  • Summary of the Application : Dimethyl 4-bromophthalate has been used as a starting material in the synthesis of 4-phenylethynylphthalic anhydride (4-PEPA), a commonly used end-capping agent for polyimides . Polyimides are known for their excellent thermal and oxidative stability, as well as excellent mechanical properties .
  • Methods of Application or Experimental Procedures : The synthesis involved reacting dimethyl 4-bromophthalate with phenylacetylene under Sonogashira coupling reaction conditions in an aqueous medium. This was followed by complete hydrolysis in basic solution and dehydration with acetic anhydride to obtain 4-PEPA .
  • Results or Outcomes : The method resulted in a good yield of 4-PEPA and had the advantage of low cost, convenient manipulation, and being environmentally friendly .

Application 5: Degradation of Dimethyl Phthalate

  • Summary of the Application : Dimethyl 4-bromophthalate has been used in the study of degradation of dimethyl phthalate (DMP), a common pollutant, by a heterogeneous Electro-Fenton process using Fe3O4-doped biomass porous carbon .

Safety And Hazards

Dimethyl 4-bromophthalate is classified as a warning under the GHS07 pictogram . The hazard statement for this compound is H302, which means it is harmful if swallowed . Precautionary measures include avoiding inhalation of vapour or mist and keeping away from sources of ignition .

properties

IUPAC Name

dimethyl 4-bromobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNIKUDFXYWYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462393
Record name Dimethyl 4-bromophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-bromophthalate

CAS RN

87639-57-4
Record name 1,2-Benzenedicarboxylic acid, 4-bromo-, 1,2-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87639-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 4-bromophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
ET Sabourin, A Onopchenko - The Journal of Organic Chemistry, 1983 - ACS Publications
… The reaction of dimethyl 4-bromophthalate with the methylbutynol gave a greater than 95% … The starting dimethyl 4-bromophthalate was prepared by the bromination of the disodium …
Number of citations: 99 pubs.acs.org
HB Li, L Liu, XY Ma, GW Gao - Zeitschrift für Kristallographie-New …, 2012 - degruyter.com
… To the dimethyl 4-bromophthalate (7.65 g, 28.01 mmol) in the presence of PdCl2(PPh3)2 (0.02 g, 2.85 × 10–5 mol) and PPh3 (0.04 g, 1.53 × 10–4 mol ) in a solution of Et3N (140 ml) …
Number of citations: 1 www.degruyter.com
MJ Yang, T Shao, J Men, G Gao… - Journal of Chemical …, 2012 - journals.sagepub.com
… In order to prepare high purity 4-PEPA, Urazoe10 used dimethyl 4-bromophthalate (4-BDMP) obtained from either 4-BPA11 or 4-BPAc12,13 as the starting material which was reacted …
Number of citations: 7 journals.sagepub.com
J Zoń, P Miziak, N Amrhein… - Chemistry & …, 2005 - Wiley Online Library
… The residue was distilled under reduced pressure to afford dimethyl 4-bromophthalate (… To the above dimethyl 4-bromophthalate (50g, 0.183mol) in MeOH (425 ml), NaOH (16.12 g, …
Number of citations: 22 onlinelibrary.wiley.com
M Hirano, K Sano, Y Kanazawa, N Komine… - ACS …, 2018 - ACS Publications
… By a modification of the literature method, (25) complex 1c was newly prepared by the oxidative addition of dimethyl 4-bromophthalate to [Pd(dba) 2 ] in the presence of tmeda followed …
Number of citations: 11 pubs.acs.org
NT Shewmon, DL Watkins, JF Galindo… - Advanced Functional …, 2015 - Wiley Online Library
… Dimethyl 4-bromophthalate 1 could be prepared from the corresponding commercially available phthalic anhydride via acid catalyzed methanolysis.46 Subsequent Stille coupling with 2…
Number of citations: 32 onlinelibrary.wiley.com
W Xu, Y Ding, T Yang, Y Yu, R Huang, Z Zhu… - …, 2017 - ACS Publications
… was controlled by varying addition time of dimethyl 4-bromophthalate, which was used as the end… an argon atmosphere; the end-capper dimethyl 4-bromophthalate (0.27 g, 1 mmol) was …
Number of citations: 6 pubs.acs.org
H Lu, H Jin, H Huang, W Liu, Z Tang… - Advanced Functional …, 2021 - Wiley Online Library
… CBIC was facilely synthesized from dimethyl 4-bromophthalate in three steps involving Palladium-catalyzed Heck-Catellani reaction, Claisen condensation and finally Knoevenagel …
Number of citations: 40 onlinelibrary.wiley.com
AO Weldeab, CT Kornman, L Li… - Organic …, 2021 - thieme-connect.com
… Dimethyl 4-(4-octylthiophen-2-yl)phthalate (17): To a 50 mL two-necked round-bottom flask was added dimethyl 4-bromophthalate 11 (0.41 g, 1.5 mmol), tributyl(4-octylthiophen-2-yl) …
Number of citations: 3 www.thieme-connect.com
D Fang, B Yan, S Agarwal, W Xu, Q Zhang… - Journal of Materials …, 2021 - Springer
… was prepared by cross-coupling of 2,5-dichlorobenzophenone catalyzed by Ni(II) complex in the presence of an end-capper and molecular weight regulator, dimethyl 4-bromophthalate […
Number of citations: 29 link.springer.com

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